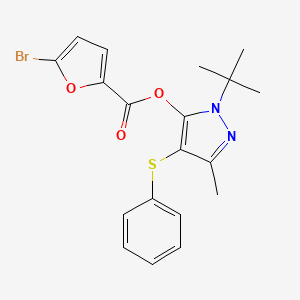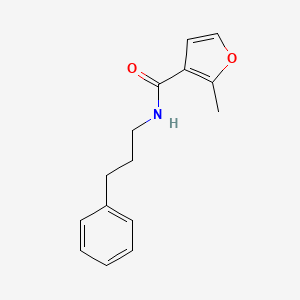![molecular formula C14H12ClFN2OS B4835272 N-(4-chloro-2-fluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B4835272.png)
N-(4-chloro-2-fluorophenyl)-N'-[2-(methylthio)phenyl]urea
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-N'-[2-(methylthio)phenyl]urea, also known as CFTR-Inhibitor-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) channel. CFTR-Inhibitor-172 has been shown to inhibit CFTR channel activity in vitro and in vivo, making it a valuable tool for investigating the role of CFTR in various physiological processes.
Mécanisme D'action
N-(4-chloro-2-fluorophenyl)-N'-[2-(methylthio)phenyl]ureaor-172 works by binding to the ATP binding site on the CFTR channel and inhibiting its activity. The ATP binding site is located on the intracellular portion of the channel and is required for the channel to open and close. By binding to this site, N-(4-chloro-2-fluorophenyl)-N'-[2-(methylthio)phenyl]ureaor-172 prevents the channel from opening and inhibits chloride transport.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-N'-[2-(methylthio)phenyl]ureaor-172 has been shown to inhibit CFTR channel activity in various cell types, including sweat gland cells, intestinal epithelial cells, and airway epithelial cells. Inhibition of CFTR channel activity can lead to a reduction in chloride and fluid secretion, which can have physiological effects on various organs and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chloro-2-fluorophenyl)-N'-[2-(methylthio)phenyl]ureaor-172 is its specificity for the CFTR channel. It has been shown to have minimal off-target effects, making it a valuable tool for investigating the role of CFTR in various physiological processes. However, one limitation of N-(4-chloro-2-fluorophenyl)-N'-[2-(methylthio)phenyl]ureaor-172 is its relatively low potency compared to other CFTR inhibitors. This can limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for research involving N-(4-chloro-2-fluorophenyl)-N'-[2-(methylthio)phenyl]ureaor-172. One area of interest is the development of more potent CFTR inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of CFTR in other physiological processes, such as cell proliferation and apoptosis. Additionally, N-(4-chloro-2-fluorophenyl)-N'-[2-(methylthio)phenyl]ureaor-172 could be used to investigate the effects of CFTR modulators on CFTR channel activity in various cell types.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-N'-[2-(methylthio)phenyl]ureaor-172 has been used extensively in scientific research to study the function of the CFTR channel. The CFTR channel is a chloride channel that plays a critical role in regulating salt and water transport across epithelial tissues. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening disease that affects the lungs, pancreas, and other organs.
N-(4-chloro-2-fluorophenyl)-N'-[2-(methylthio)phenyl]ureaor-172 has been used to investigate the role of CFTR in various physiological processes, including sweat secretion, intestinal fluid secretion, and airway surface liquid regulation. It has also been used to study the effects of CFTR modulators, which are drugs that can enhance or inhibit CFTR channel activity.
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2OS/c1-20-13-5-3-2-4-12(13)18-14(19)17-11-7-6-9(15)8-10(11)16/h2-8H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXULVGKJFWSMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-propylglycinamide](/img/structure/B4835193.png)
![N,1-dimethyl-4-[(2-naphthylsulfonyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B4835200.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide](/img/structure/B4835214.png)
![2-methyl-3-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide](/img/structure/B4835227.png)
![3-[(4-bromo-3-chlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4835229.png)
![2-({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4835232.png)

![ethyl 4-(cyclopropylmethyl)-1-[(2-methoxy-4-quinolinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4835248.png)
![1-(2-methoxyethyl)-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4835263.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4835273.png)
![4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B4835289.png)

